molecular formula C14H14BrFO5 B1473243 1,3-Diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate CAS No. 1432681-52-1

1,3-Diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate

Cat. No. B1473243
CAS RN: 1432681-52-1
M. Wt: 361.16 g/mol
InChI Key: WSYMSEUMLYZFLW-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate, also known as BFB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BFB is a derivative of propanedioic acid and is commonly used in laboratory experiments to study its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate involves the inhibition of enzyme activity by binding to the active site of the enzyme. This compound has a similar structure to the substrate of the enzyme, which allows it to bind to the enzyme and prevent the substrate from binding. This inhibition leads to a decrease in enzyme activity and an increase in substrate levels.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase activity, as mentioned earlier. This compound has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, such as Parkinson's disease and cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,3-Diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate in laboratory experiments is its ability to selectively inhibit enzyme activity, which allows for the study of specific enzymes and their role in biochemical pathways. However, one limitation of using this compound is its potential toxicity, which can cause harm to researchers if not handled properly.

Future Directions

There are numerous future directions for the use of 1,3-Diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate in scientific research. One potential direction is the development of new drugs that target specific enzymes and biochemical pathways. Another direction is the study of this compound's anti-inflammatory and antioxidant properties and its potential use in the treatment of various diseases. Additionally, the development of new synthesis methods for this compound can lead to the production of more efficient and cost-effective compounds for scientific research.
Conclusion
In conclusion, this compound, also known as this compound, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been used in various scientific research studies, including the development of new drugs and the study of enzyme inhibitors. Its mechanism of action involves the inhibition of enzyme activity by binding to the active site of the enzyme. This compound has various biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase activity, as well as anti-inflammatory and antioxidant properties. While this compound has advantages in laboratory experiments, it also has limitations, such as potential toxicity. There are numerous future directions for the use of this compound in scientific research, including the development of new drugs and synthesis methods.

Scientific Research Applications

1,3-Diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate has been used in various scientific research studies, including the development of new drugs and the study of enzyme inhibitors. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which is beneficial in the treatment of Alzheimer's disease.

properties

IUPAC Name

diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrFO5/c1-3-20-13(18)11(14(19)21-4-2)12(17)9-6-5-8(15)7-10(9)16/h5-7,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYMSEUMLYZFLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C1=C(C=C(C=C1)Br)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrFO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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